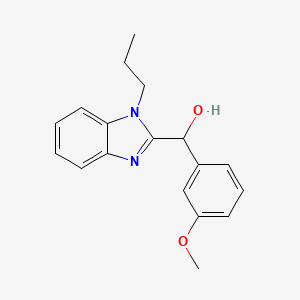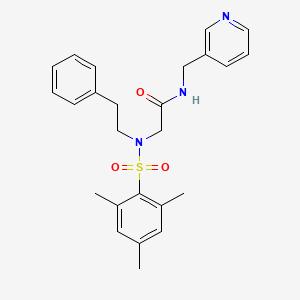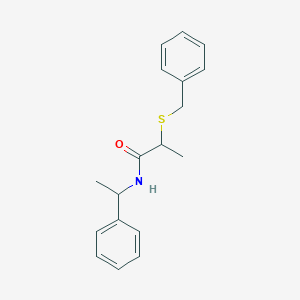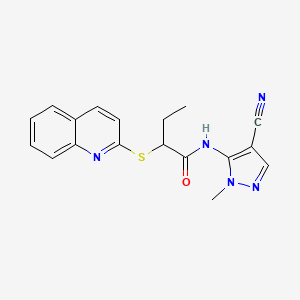
(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol
Descripción general
Descripción
(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas of research, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Furthermore, it has also been found to have potential applications in the treatment of neurological disorders by improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol in lab experiments is its potential to exhibit various biological activities. Additionally, it is relatively easy to synthesize, and its chemical properties can be easily modified to improve its biological activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its application in vivo.
Direcciones Futuras
There are various future directions for the research on (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol. One of the significant directions is to explore its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research can be conducted to explore its potential as an anti-tumor agent. Furthermore, studies can be conducted to investigate its potential toxicity and identify ways to minimize its toxicity. Overall, the research on this compound has significant potential to contribute to the development of new therapeutic agents in various areas of medicine.
Métodos De Síntesis
The synthesis of (3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 3-methoxybenzaldehyde with 1-propyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride. The product obtained from this reaction is then further reacted with formaldehyde to yield this compound.
Aplicaciones Científicas De Investigación
(3-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol has been found to have potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-(1-propylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-11-20-16-10-5-4-9-15(16)19-18(20)17(21)13-7-6-8-14(12-13)22-2/h4-10,12,17,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLYEDXFZYPVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C3=CC(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387111 | |
| Record name | STK091622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6033-62-1 | |
| Record name | STK091622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-furoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B4936878.png)
![N-(3-isoxazolylmethyl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4936880.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)



![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)


![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)

